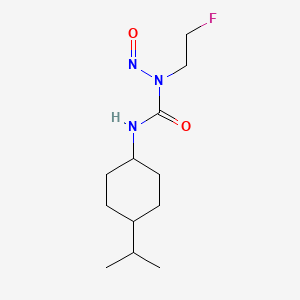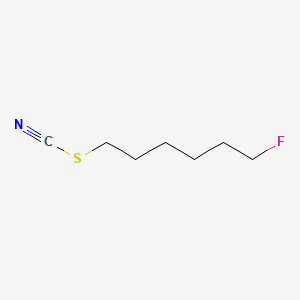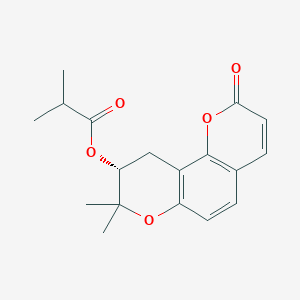
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone: is a compound that combines the structural features of both indole and benzimidazole, two important heterocyclic systems. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Benzimidazole derivatives also exhibit significant biological activities, such as antiviral, antifungal, and anticancer properties . The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced or novel biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1H-Indole-3-carboxaldehyde can be synthesized via several methods, including the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, and Grignard reaction . The Vilsmeier-Haack reaction involves the formylation of indole using a mixture of POCl3 and DMF . The Reimer-Tiemann reaction uses chloroform and aqueous potassium hydroxide to formylate indole . The Grignard reaction involves the reaction of indole with a Grignard reagent followed by oxidation .
1H-Benzimidazol-2-ylhydrazone can be synthesized by the condensation of 1H-benzimidazole-2-carbohydrazide with various aldehydes . The reaction typically involves refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods:
Industrial production methods for these compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 1H-Indole-3-carboxaldehyde can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including antiviral and antifungal activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde: Known for its role as a precursor in the synthesis of various biologically active compounds.
1H-Benzimidazol-2-ylhydrazone: Known for its antimicrobial and anticancer properties.
Uniqueness:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone combines the structural features of both indole and benzimidazole, potentially leading to enhanced or novel biological activities compared to its individual components .
Properties
Molecular Formula |
C16H13N5 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H13N5/c1-2-6-13-12(5-1)11(9-17-13)10-18-21-16-19-14-7-3-4-8-15(14)20-16/h1-10,17H,(H2,19,20,21)/b18-10- |
InChI Key |
QKWVMNHEYIXJMJ-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


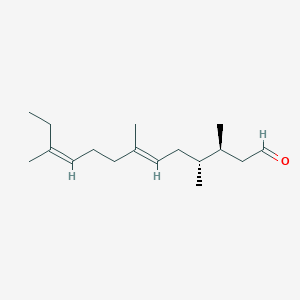
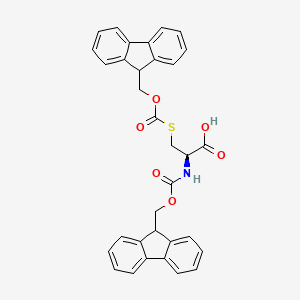
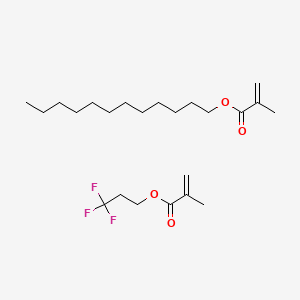
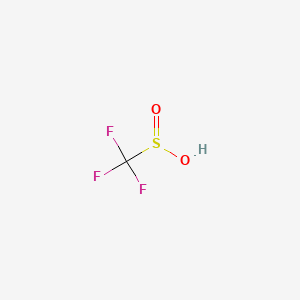
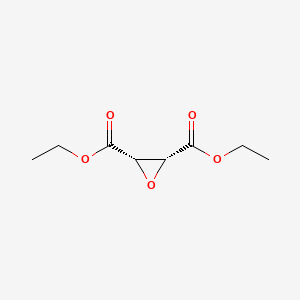

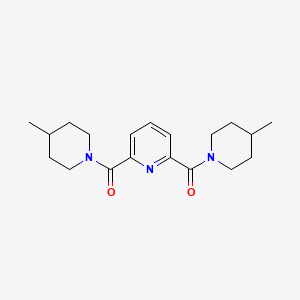
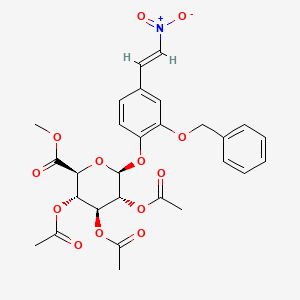
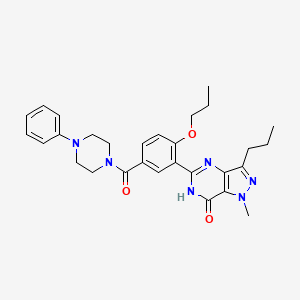
![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
